molecular formula C25H22NO2PS B11972577 N-(p-Toluenesulfonyl)iminotriphenylphosphorane CAS No. 1058-14-6

N-(p-Toluenesulfonyl)iminotriphenylphosphorane

Cat. No.: B11972577
CAS No.: 1058-14-6
M. Wt: 431.5 g/mol
InChI Key: FHHPERLQHAXEQU-UHFFFAOYSA-N
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Description

N-(p-Toluenesulfonyl)iminotriphenylphosphorane is a specialized iminophosphorane reagent of significant value in synthetic organic chemistry, particularly for the construction of carbon-nitrogen double bonds. Its primary research application is in the aza-Wittig reaction , a powerful transformation analogous to the Wittig reaction, where it reacts with carbonyl compounds such as aldehydes and ketones to produce imines . These imines are pivotal intermediates in the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. The tosyl (p-toluenesulfonyl) group on the nitrogen atom modulates the reactivity of the iminophosphorane and can be instrumental in further functionalization of the reaction products. The mechanism of action involves the nucleophilic nitrogen of the iminophosphorane attacking the electrophilic carbon of a carbonyl group. This leads to an intermediate that collapses to form the desired imine and triphenylphosphine oxide as a by-product . This methodology is celebrated for its high yields and the generally mild reaction conditions required, making it a staple in the toolkit for developing novel compound libraries and complex molecular architectures. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1058-14-6

Molecular Formula

C25H22NO2PS

Molecular Weight

431.5 g/mol

IUPAC Name

4-methyl-N-(triphenyl-λ5-phosphanylidene)benzenesulfonamide

InChI

InChI=1S/C25H22NO2PS/c1-21-17-19-25(20-18-21)30(27,28)26-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

FHHPERLQHAXEQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(p-Toluenesulfonyl)iminotriphenylphosphorane can be synthesized through the reaction of p-toluenesulfonyl azide with triphenylphosphine. The reaction typically occurs in the presence of a copper catalyst, such as copper(I) salicylate, under mild conditions . The reaction proceeds via the formation of a copper-tosylnitrene intermediate, which subsequently reacts with triphenylphosphine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(p-Toluenesulfonyl)iminotriphenylphosphorane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions include sulfonamides, amines, and various substituted phosphoranes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

2.1. Reagent in Organic Transformations

N-(p-Toluenesulfonyl)iminotriphenylphosphorane is employed as a reagent for various organic transformations, including:

  • Tosylation Reactions : The compound facilitates the conversion of alcohols into tosylates, which are more reactive towards nucleophilic substitution reactions. This property allows for selective functionalization of alcohols, providing a pathway to synthesize complex molecules from simpler precursors .
  • Synthesis of Heterocycles : The imine functionality can be utilized to synthesize heterocyclic compounds via cyclization reactions. Such transformations are valuable in the pharmaceutical industry for developing new drug candidates.

2.2. Catalytic Applications

This compound has been explored as a catalyst in several reactions:

  • Cross-Coupling Reactions : The compound has shown potential as a catalyst in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds. These reactions are pivotal for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Imination Reactions : It serves as a reagent for the imination of carbonyl compounds, allowing for the formation of imines that can further participate in various nucleophilic addition reactions.

Case Studies

3.1. Case Study: Detection of Biomolecules

A notable application of p-toluenesulfonyl derivatives, including this compound, is in the development of biosensors for detecting biomolecules such as proteins and nucleic acids. A study demonstrated the use of p-toluenesulfonyl-modified fluorescent microspheres for ultrasensitive detection of the COVID-19 N protein. The modification allowed for efficient immobilization of antibodies on the microsphere surface, enhancing sensitivity and specificity in immunoassays .

3.2. Case Study: Synthesis of Functionalized Polymers

Research has indicated that this compound can be used to synthesize functionalized polymers with tailored properties for specific applications in materials science. By incorporating this compound into polymer matrices, researchers have developed materials with enhanced mechanical and thermal properties suitable for various industrial applications .

Data Tables

Application Area Description Reference
Organic SynthesisTosylation of alcohols to form tosylates
Catalytic ReactionsCatalysis in cross-coupling and imination reactions
BiosensorsDevelopment of fluorescent microspheres for biomolecule detection
Functionalized PolymersSynthesis of polymers with enhanced properties using phosphine imines

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of N-pTs-ITP are best understood when compared to structurally related iminophosphoranes and sulfonated phosphorus compounds. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name Structure Synthesis Method Reactivity Stability Applications
N-pTs-ITP Ph₃P=NSO₂C₆H₄CH₃ Staudinger reaction (PPh₃ + chloramine-T) ; Copper-mediated amination High reactivity in C–H amination (85% yield with nitroolefins) Stable at -20°C; sensitive to moisture Drug design (anticancer agents), amine protection
N-(o-Aminophenyl)-iminotriphenylphosphorane Ph₃P=NC₆H₄NH₂ (ortho-substituted) Nucleophilic substitution of o-aminophenyl derivatives with PPh₃ Enhanced nucleophilicity due to ortho-amine group; forms stable chelates Moderate stability; prone to oxidation Coordination chemistry, catalysis
(N-Isocyanoimino)Triphenylphosphorane Ph₃P=N–N≡C Reaction of isocyanides with triphenylphosphine imines Reacts with carboxylic acids to form peptide bonds (cyclization) Air-sensitive; requires inert storage Peptide synthesis, macrocyclic compound preparation
N-p-Toluenesulfonylsulfinimidoyl Fluorides RSO₂N=S=O (fluoride substituent) Sulfinimidoyl halide synthesis via sulfonamide intermediates Reacts with PPh₃ to form iminophosphoranes (lower yields vs. chlorides) Hydrolytically unstable Precursors for sulfoximines and sulfilimines

Stability and Handling

  • N-pTs-ITP is stored below -20°C to prevent decomposition, whereas analogues like (N-Isocyanoimino)Triphenylphosphorane require strict anhydrous conditions .
  • The tosyl group in N-pTs-ITP confers resistance to hydrolysis, unlike sulfinimidoyl fluorides, which rapidly degrade in moist environments .

Biological Activity

N-(p-Toluenesulfonyl)iminotriphenylphosphorane is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a sulfonamide group and a phosphorane moiety, allows it to participate in various chemical reactions, leading to the formation of biologically active compounds. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological implications, and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of p-toluenesulfonyl isocyanate with triphenylphosphine. This reaction typically yields a stable imine that can be further functionalized to produce various derivatives with enhanced biological properties.

Synthesis Pathway

The synthesis can be summarized in the following steps:

  • Formation of the Iminophosphorane : The reaction between triphenylphosphine and p-toluenesulfonyl isocyanate.
  • Purification : The product is purified through recrystallization or chromatography.
  • Characterization : Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure.

Pharmacological Properties

This compound has been studied for its potential pharmacological activities, including:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain modifications have shown promising activity against drug-resistant human cancer cells .
  • Antimicrobial Properties : Some studies have demonstrated that this compound possesses antimicrobial activity, making it a candidate for further development in treating bacterial infections .
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A study assessed the cytotoxic effects of this compound derivatives on human cancer cell lines. Results indicated that certain derivatives induced apoptosis in resistant cell lines, highlighting their potential in cancer therapy .
    Compound DerivativeCell Line TestedIC50 (µM)
    Derivative AMCF-715
    Derivative BHeLa10
    Derivative CA54912
  • Neuroprotective Study : Another investigation focused on evaluating the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results suggested that it could mitigate cell death in neuronal cultures exposed to harmful agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(p-Toluenesulfonyl)iminotriphenylphosphorane, and how do reaction conditions influence yield?

  • Methodological Answer : A one-pot synthesis using 1-(p-toluenesulfonyl)imidazole (TsIm) with triethylamine in dimethylformamide (DMF) under reflux for 6 hours is efficient for forming sulfonamide derivatives. Reflux duration and solvent choice (e.g., DMF’s high polarity) critically impact yield by stabilizing intermediates and reducing side reactions . For phosphorane formation, coupling with triphenylphosphine under anhydrous conditions is recommended.

Q. How can researchers purify this compound to achieve >98% purity?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes unreacted triphenylphosphine and sulfonamide byproducts. Recrystallization from ethanol or acetonitrile further enhances purity, as evidenced by HPLC analysis (>98% purity) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of toluenesulfonyl (δ ~2.4 ppm for methyl protons) and triphenylphosphorane groups (aromatic protons δ ~7.2–7.8 ppm).
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and P=N bonds (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated in copper(II) chloride complexes of analogous phosphoranes .

Advanced Research Questions

Q. How can researchers address challenges in deprotecting N-(p-toluenesulfonyl) groups under mild conditions?

  • Methodological Answer : Primary N-(p-toluenesulfonyl) amides are notoriously resistant to deprotection. A two-step strategy involves:

Trifluoroacetylation of the nitrogen to activate the sulfonamide.

Reductive cleavage with samarium diiodide (SmI₂) at -78°C, which selectively removes the tosyl group without degrading sensitive functionalities (e.g., esters or alkenes) .

Q. What strategies enable asymmetric synthesis using this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or catalysts are critical. For example, asymmetric addition of dimethylphosphites to N-(p-toluenesulfonyl)benzaldimine employs chiral Lewis acids (e.g., BINOL-derived catalysts) to achieve enantiomeric excess (>90% ee). Reaction optimization includes solvent screening (THF vs. dichloromethane) and temperature control (-20°C to RT) .

Q. How do electronic effects of the p-toluenesulfonyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group polarizes the P=N bond, enhancing its electrophilicity. This facilitates nucleophilic attacks in Staudinger-type reactions or cycloadditions. Kinetic studies using substituent-varied sulfonamides (e.g., electron-deficient vs. electron-rich aryl groups) reveal faster reaction rates with stronger electron-withdrawing groups .

Q. What mechanistic insights explain contradictions in reported catalytic activity of phosphorane-metal complexes?

  • Methodological Answer : Discrepancies arise from ligand-metal coordination modes. For example, in [Me₃SiNPPh₃·CuCl₂]₂ complexes, the phosphorane acts as a monodentate ligand via the iminonitrogen, while steric hindrance from triphenylphosphine limits metal accessibility. Comparative XRD and DFT studies clarify how ligand geometry impacts catalytic turnover in oxidation reactions .

Key Research Gaps

  • Mechanistic Studies : Limited data on the P=N bond’s role in photoinduced reactions.
  • Biological Applications : Toxicity and cellular uptake mechanisms of phosphorane derivatives remain underexplored .

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